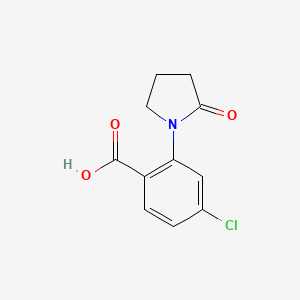
4-氯-2-(2-氧代吡咯烷-1-基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO3 and a molecular weight of 239.65 .
Molecular Structure Analysis
The InChI code for 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is 1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a solid at room temperature . It should be stored in a dark place, sealed, and dry .科学研究应用
固态化学和晶体工程
对2-氯-4-硝基苯甲酸等相关化合物的研究探索了通过晶体工程方法合成分子盐。这些研究提供了对这类化合物形成分子盐和共晶的用途的见解,突出了它们在固态化学中的潜在应用。在这些结构中,除强氢键外还存在弱卤素键,这证明了超分子合成子和卤素键相互作用在晶体稳定中的重要性 (Oruganti等人,2017年).
环境修复
研究了在掺硼金刚石电极上氧化降解氯酚以进行废水处理,表明相关氯化化合物在环境修复中的潜力。这些发现表明了通过电化学方法处理受污染水中的应用,其中复杂的氧化反应导致污染物(如4-氯苯酚)完全焚烧 (Rodrigo等人,2001年).
光催化和水净化
使用近紫外光照射的二氧化钛(TiO2)悬浮液净化水方面的研究表明,在紫外光下可以有效地矿化4-氯苯酚等化合物。这一过程证明了光催化降解水中有机污染物的有效性,为水净化技术提供了有希望的方法 (Matthews,1990年).
超分子和液晶研究
对具有氯取代的超分子液晶复合物的研究揭示了卤原子对这类复合物的热和介晶性质的影响。这些发现为开发具有定制热稳定性和相行为的新材料提供了基础,这对于显示技术和材料科学中的应用至关重要 (Alamro等人,2021年).
高级氧化工艺
研究基于Cr(III)/Cr(VI)氧化还原循环的高级氧化工艺以降解有机污染物,为环境清理的新方法提供了见解。这些研究突出了使用氧化还原反应从水中有效去除污染物的潜力,有助于制定可持续的废水处理策略 (Bokare和Choi,2011年).
作用机制
Target of Action
The primary targets of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid are currently unknown. The compound’s structure, which includes a pyrrolidinone ring , suggests that it may interact with a variety of biological targets. Pyrrolidinone derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
The presence of the pyrrolidinone ring in its structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions . The compound’s chlorine atom may also participate in halogen bonding with its targets.
Biochemical Pathways
Pyrrolidinone derivatives have been found to interact with a variety of biochemical pathways
Pharmacokinetics
The compound’s relatively low molecular weight (23966 g/mol ) suggests that it may be well-absorbed and distributed throughout the body. The presence of the carboxylic acid group may facilitate its excretion.
Result of Action
Given the wide range of biological activities exhibited by pyrrolidinone derivatives , this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid. For instance, the compound’s stability may be affected by exposure to light, as suggested by the recommendation to store it in a dark place .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYKUDYDCHFXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
CAS RN |
869464-85-7 |
Source


|
| Record name | 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)
![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)

![4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2882295.png)
![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)


![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)